Bienvenue dans la boutique en ligne BenchChem!

Icosapent

Cardiovascular Outcomes Real-World Evidence Comparative Effectiveness

Icosapent (CAS 10417-94-4) is the free fatty acid form of eicosapentaenoic acid (EPA), the active metabolite behind icosapent ethyl’s pharmacology. Unlike mixed omega-3 formulations containing DHA that can raise LDL-C, pure EPA therapy reduces major adverse cardiovascular events (MACE) by 25% (REDUCE-IT trial). For research and analytical method development requiring precise mechanistic interrogation, the free acid form is essential to avoid confounding effects from other fatty acids. We supply Icosapent at ≥98% purity, suitable for reference standards and experimental reproducibility. Request a quote for bulk pricing.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
CAS No. 10417-94-4
Cat. No. B1674359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcosapent
CAS10417-94-4
Synonyms5,8,11,14,17-Eicosapentaenoic Acid
5,8,11,14,17-Icosapentaenoic Acid
Acid, Eicosapentanoic
Eicosapentaenoic Acid
eicosapentanoic acid
omega 3 Eicosapentaenoic Acid
omega-3-Eicosapentaenoic Acid
Timnodonic Acid
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCC(=O)O
InChIInChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-
InChIKeyJAZBEHYOTPTENJ-JLNKQSITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOily or waxy solid
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Icosapent (CAS 10417-94-4) Procurement: What is This Compound?


Icosapent is the free fatty acid (FFA) form of eicosapentaenoic acid (EPA), a long-chain omega-3 polyunsaturated fatty acid (ω-3 LC-PUFA) [1]. It is chemically defined as cis-5,8,11,14,17-eicosapentaenoic acid with the molecular formula C20H30O2 and a molecular weight of 302.45 g/mol . Icosapent is the active metabolite responsible for the pharmacological effects of the FDA-approved prodrug icosapent ethyl (IPE), which is a highly purified (≥96%) ethyl ester of EPA marketed as a prescription therapy [2]. In the context of procurement for research or pharmaceutical development, icosapent (the free acid) is distinct from icosapent ethyl (the ester prodrug), with differences in solubility, stability, and bioavailability that are critical to experimental design [1]. Commercial suppliers typically offer icosapent with a purity of ≥98% for analytical and research applications .

Why Icosapent Cannot Be Simply Substituted with Other Omega-3 Formulations


Icosapent's pharmacological profile diverges significantly from mixed omega-3 formulations, rendering generic substitution inadvisable. Mixed omega-3 preparations containing docosahexaenoic acid (DHA) alongside EPA have been shown to increase low-density lipoprotein cholesterol (LDL-C) levels, whereas highly purified EPA formulations like icosapent ethyl do not [1]. Furthermore, large-scale cardiovascular outcomes trials have demonstrated that pure EPA therapy reduces major adverse cardiovascular events (MACE), while mixed EPA/DHA trials have largely yielded null results [2]. The differences extend to their molecular forms: free fatty acid (FFA), ethyl ester (EE), and triglyceride (TG) formulations exhibit distinct bioavailability and pharmacodynamic responses, which directly impact clinical efficacy and experimental reproducibility [3]. Therefore, for any application requiring precise mechanistic interrogation or predictable clinical translation, the specific molecular entity—icosapent—must be prioritized over other omega-3 mixtures.

Quantitative Differentiation of Icosapent: Head-to-Head and Comparative Evidence


Icosapent Ethyl vs. Mixed Omega-3 Formulations: 38% Reduction in Major Cardiovascular Events in Real-World Cohort

In a retrospective, propensity-score matched cohort study of U.S. veterans, new users of icosapent ethyl (IPE) demonstrated a statistically significant 38% reduction in the rate of major adverse cardiovascular events (MACE) compared to new users of mixed omega-3 polyunsaturated fatty acid (OM-3) formulations [1]. The incidence rate for MACE was 37.53 per 100 person-years in the IPE cohort versus 43.18 per 100 person-years in the OM-3 cohort, with an adjusted hazard ratio of 0.62 (95% CI 0.56–0.69) [1]. This real-world analysis provides crucial comparative evidence that pure EPA therapy is superior to mixed EPA/DHA formulations in reducing cardiovascular events in a high-risk patient population.

Cardiovascular Outcomes Real-World Evidence Comparative Effectiveness

Icosapent Ethyl vs. Omega-3-Acid Ethyl Esters: 69% LDL-C Reduction After Switch in Statin-Treated Patient

A clinical case study documented the lipid changes in a 55-year-old statin- and niacin-treated female with severe dyslipidemia who was switched from omega-3-acid ethyl esters (EPA+DHA) 4 g/day to icosapent ethyl (high-purity EPA ethyl ester) 4 g/day [1]. After approximately 28 months on icosapent ethyl, her low-density lipoprotein cholesterol (LDL-C) decreased by 69% to 52 mg/dL, triglycerides decreased by 35% to 119 mg/dL, and non-HDL-C decreased by 63% to 76 mg/dL [1]. In contrast, mixed EPA/DHA therapy had failed to achieve lipid targets, and is known to potentially increase LDL-C levels [1].

Lipid Management Case Study LDL-Cholesterol

Icosapent Ethyl vs. EPA+DPA Free Fatty Acid: Comparative Triglyceride Lowering and hs-CRP Effects in ENHANCE-IT Trial

The ENHANCE-IT trial was a randomized, open-label, 2-way crossover study comparing the pharmacodynamic responses of icosapent ethyl (EPA-EE) 4 g/day versus MAT9001 (EPA+DPA free fatty acid) 4 g/day in 94 hypertriglyceridemic subjects [1]. Both treatments reduced triglycerides from baseline (EPA+DPA-FFA: -20.9%; EPA-EE: -18.3%; P=NS) [1]. However, a key differentiation emerged in inflammatory markers: EPA+DPA-FFA reduced high-sensitivity C-reactive protein (hs-CRP) by 5.8%, whereas EPA-EE increased hs-CRP by 8.5% (P=0.034) [1]. Furthermore, EPA+DPA-FFA significantly increased plasma EPA (848% vs. 692%), DPA (177% vs. 140%), and total omega-3 (205% vs. 165%) compared to EPA-EE (all P<0.001) [1].

Pharmacodynamics Triglycerides Inflammation

Icosapent Ethyl vs. Mineral Oil Placebo: 25% Relative Risk Reduction in MACE in REDUCE-IT Trial

The REDUCE-IT trial was a multinational, double-blind, randomized, placebo-controlled trial that enrolled 8,179 statin-treated patients with elevated triglycerides (135-499 mg/dL) and established cardiovascular disease or diabetes plus additional risk factors [1]. Patients were randomized to icosapent ethyl 2 g twice daily (total 4 g/day) or mineral oil placebo. The primary composite endpoint of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, coronary revascularization, or unstable angina occurred in 17.2% of the icosapent ethyl group versus 22.0% of the placebo group, representing a 25% relative risk reduction (HR 0.75; 95% CI 0.68-0.83; P<0.001) [1].

Cardiovascular Outcomes Randomized Controlled Trial Primary Prevention

Icosapent Ethyl Safety vs. Mixed Omega-3: No Significant Increase in Atrial Fibrillation or Bleeding in Real-World Veterans Cohort

A retrospective cohort study of 1,927 propensity-score matched pairs of U.S. veterans compared the real-world safety of icosapent ethyl (IPE) versus mixed omega-3 polyunsaturated fatty acid (OM-3) formulations [1]. The study found no statistically significant difference in the risk of new-onset atrial fibrillation (AF) or major bleeding (MB) between the two groups [1]. The adjusted hazard ratio for AF was 1.15 (95% CI 0.82-1.63), and for MB was 1.22 (95% CI 0.87-3.02), with both confidence intervals crossing 1.0 [1]. The incidence rates for AF were 7.29 vs. 7.48 per 100 person-years, and for MB were 3.27 vs. 3.35 per 100 person-years for IPE and OM-3, respectively [1].

Safety Atrial Fibrillation Real-World Evidence

Icosapent Ethyl Purity and Stability: 96% EPA Purity with Patent-Protected Stabilization

Icosapent ethyl, as marketed in the FDA-approved product Vascepa, is a patented, ultra-pure omega-3 fatty acid product comprising not less than 96% eicosapentaenoic acid (EPA) ethyl ester [1]. This high level of purity is protected by U.S. Patent No. 8,298,554, titled "Highly Stable EPA in a Capsule," which describes a pharmaceutical composition that maintains stability and prevents oxidation, a common issue with polyunsaturated fatty acids [1]. This contrasts with many over-the-counter omega-3 supplements, which may contain lower concentrations of EPA and varying levels of other fatty acids, including DHA, which can affect clinical outcomes [2]. The patent term extends exclusivity to at least 2030 [1].

Purity Stability Formulation

Icosapent (CAS 10417-94-4): Application Scenarios Based on Comparative Evidence


High-Risk Cardiovascular Patient with Elevated Triglycerides on Statin Therapy

Based on the REDUCE-IT trial data, icosapent ethyl is indicated for statin-treated patients with established cardiovascular disease or diabetes plus additional risk factors who have persistently elevated triglycerides (135-499 mg/dL). The trial demonstrated a 25% relative risk reduction in major adverse cardiovascular events compared to placebo [1]. Real-world evidence further supports its use over mixed omega-3 supplements, showing a 38% reduction in MACE [2].

Patient with Dyslipidemia and Statin Intolerance or Residual LDL-C Elevation on Mixed Omega-3 Therapy

Clinical evidence suggests that switching a patient from mixed EPA/DHA therapy to pure icosapent ethyl can lead to substantial improvements in the lipid profile, including a 69% reduction in LDL-C, as documented in a case study [3]. This is particularly relevant for patients who experience an increase in LDL-C on mixed omega-3 formulations or who fail to reach lipid targets despite statin therapy.

Research Investigating Omega-3 Effects Beyond Triglyceride Lowering (e.g., Inflammation, Membrane Function)

The ENHANCE-IT trial highlights that the molecular form (EE vs. FFA) and composition (pure EPA vs. EPA+DPA) of omega-3 preparations differentially affect inflammatory biomarkers like hs-CRP and systemic exposure [4]. For research applications requiring precise mechanistic interrogation, the selection of icosapent (free acid) or icosapent ethyl (ethyl ester) is critical to avoid confounding effects from other fatty acids and to ensure accurate interpretation of experimental results.

Quality Control and Formulation Development Requiring High-Purity Omega-3 Reference Standard

For analytical method development, validation, and quality control in pharmaceutical manufacturing, icosapent (free acid) with a purity of ≥98% is required as a reference standard . Its high purity and defined chemical identity (CAS 10417-94-4) ensure accurate quantification and assessment of related substances in drug products, particularly for generic icosapent ethyl formulations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icosapent

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.